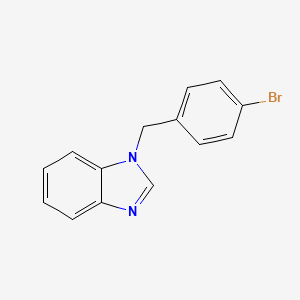![molecular formula C13H17N3O4 B5803828 4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide CAS No. 676630-92-5](/img/structure/B5803828.png)
4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide
Vue d'ensemble
Description
4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. MMBC belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA. MMBC is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been shown to have a high affinity for these receptors.
Mécanisme D'action
4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, which results in a decrease in cyclic adenosine monophosphate (cAMP) levels and the activation of downstream signaling pathways. This compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. This compound has been shown to have analgesic and anti-inflammatory effects in models of pain and inflammation. This compound has also been shown to have neuroprotective effects in models of neurodegeneration and traumatic brain injury. This compound has been shown to cause changes in heart rate and blood pressure in animal models, which may have implications for its use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors with high precision. However, one limitation of using this compound in scientific research is its potential for abuse and dependence, which may limit its use in human studies.
Orientations Futures
There are several future directions for research on 4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide and other synthetic cannabinoids. One area of research is the development of more selective and potent synthetic cannabinoids that can be used to study the endocannabinoid system and its role in various physiological and pathological processes. Another area of research is the development of synthetic cannabinoids that have fewer side effects and are less likely to be abused or cause dependence. Finally, research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and other organs, as well as their potential for therapeutic use in human diseases.
Méthodes De Synthèse
The synthesis of 4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide involves the reaction of 4-methoxybenzoyl chloride with 4-morpholinecarboxylic acid to form the corresponding acid chloride. This acid chloride is then reacted with N-(tert-butoxycarbonyl)-N'-methylurea to form the corresponding N'-tert-butoxycarbonyl-N'-methylurea derivative. Finally, this derivative is reacted with 1H-indazole-3-carboxaldehyde to form this compound.
Applications De Recherche Scientifique
4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models of pain, inflammation, and neurodegeneration. This compound has also been used to study the effects of synthetic cannabinoids on the cardiovascular system and has been shown to cause dose-dependent changes in heart rate and blood pressure.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-18-11-4-2-10(3-5-11)12(14)15-20-13(17)16-6-8-19-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOWPMANDHLQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)N2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)N2CCOCC2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184262 | |
| Record name | [Imino(4-methoxyphenyl)methyl]azanyl 4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676630-92-5 | |
| Record name | [Imino(4-methoxyphenyl)methyl]azanyl 4-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676630-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [Imino(4-methoxyphenyl)methyl]azanyl 4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)

![2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)

![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
![2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5803788.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)


![4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5803814.png)

